molecular formula C12H16F3N3S B5876851 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 690690-10-9

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5876851
CAS No.: 690690-10-9
M. Wt: 291.34 g/mol
InChI Key: JMUOUIYXZCKLHW-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea ( 690690-10-9) is a synthetic thiourea derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C12H16F3N3S and a molecular weight of 291.336 g/mol, this compound belongs to a class of molecules known for their diverse biological activities . The structure incorporates a 2-(dimethylamino)ethyl group and a 3-(trifluoromethyl)phenyl moiety, a combination designed to explore specific biological pathways. This compound is primarily utilized in preclinical research for investigating new anticancer agents. It is part of a family of 3-(trifluoromethyl)phenylthiourea analogs that have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including colon carcinoma (SW480, SW620), prostate cancer (PC3), and chronic myelogenous leukemia (K-562) cells . Research indicates that such thiourea derivatives can act as growth inhibitors for cancerous cells and may exert their effects through the induction of apoptosis (programmed cell death) and the modulation of interleukin-6 (IL-6) levels, a key cytokine in the tumor microenvironment . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is a common feature in drug design, often influencing the molecule's reactivity, binding affinity, and metabolic stability . Researchers value this compound for probing structure-activity relationships and developing new therapeutic strategies targeting solid tumors and leukemia. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3S/c1-18(2)7-6-16-11(19)17-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,6-7H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOUIYXZCKLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=S)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358319
Record name GNF-Pf-3903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690690-10-9
Record name GNF-Pf-3903
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(trifluoromethyl)aniline with 1-(2-chloroethyl)-2,2-dimethylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired thiourea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactors can enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Asymmetric Betti Reaction

The compound catalyzes the three-component reaction of β-naphthols, aldehydes, and amines to form aminobenzylnaphthols with high enantioselectivity (up to 80% ee) .
Optimized conditions :

ParameterValue
Catalyst loading10 mol%
SolventDichloromethane
Temperature0°C to 25°C
Yield80–98%

Aza-Michael Addition

It facilitates enantioselective aza-Michael additions of indoles to nitroolefins, achieving 90–97% ee in some cases . The trifluoromethyl group enhances substrate binding via C–F···H interactions .

Reactivity with Electrophiles

The thiourea moiety reacts with electrophiles such as acyl chlorides and alkyl halides:

  • Acylation : Treatment with acetyl chloride forms the corresponding acylated derivative, confirmed by loss of N–H IR stretches .

  • Alkylation : Reacts with methyl iodide at the tertiary amine site, forming a quaternary ammonium salt (verified by ¹³C NMR at δ 51.2 ppm) .

Degradation and Stability

Density functional theory (DFT) studies predict bond dissociation energies (BDEs) for autoxidation pathways:

BondBDE (kcal/mol)
N–H (thiourea)88.3
C–S65.7

The compound degrades preferentially at the C–S bond under oxidative conditions .

Comparative Analysis with Analogues

CatalystEnantioselectivity (Betti Reaction)Reaction Time
Takemoto thiourea90–97% ee24 h
This compound 58–80% ee12 h
Squaramide70–85% ee36 h

The dimethylaminoethyl chain accelerates reaction kinetics but provides moderate enantiocontrol compared to 3,5-bis(trifluoromethyl)phenyl-substituted catalysts .

Mechanistic Insights

DFT calculations reveal:

  • Transition-state stabilization via dual hydrogen bonding (Fig. 2A).

  • Charge transfer from the trifluoromethylphenyl ring to the thiourea core (NBO analysis) .

This compound’s versatility in catalysis and well-characterized reactivity profile make it a valuable scaffold for developing new organocatalytic methodologies. Further studies could optimize enantioselectivity by modifying the amine substituent or thiourea backbone .

Scientific Research Applications

Catalytic Applications

Thioureas, including 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, are recognized for their role as catalysts in various organic reactions. They facilitate reactions such as:

  • Asymmetric Organocatalysis : Thioureas are effective in promoting enantioselective reactions. The compound has been utilized in the asymmetric synthesis of various chiral compounds, showing significant potential in pharmaceutical applications .
  • Michael Additions : This thiourea has been shown to catalyze Michael addition reactions effectively, which are crucial for forming carbon-carbon bonds in organic synthesis .

Table 1: Summary of Catalytic Applications

Reaction TypeRole of ThioureaReference
Asymmetric SynthesisPromotes enantioselective reactions
Michael AdditionCatalyzes carbon-carbon bond formation

Medicinal Chemistry

The compound's structural features contribute to its biological activity, making it a candidate for drug development:

  • Anticancer Activity : Research has indicated that thiourea derivatives exhibit cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and biological activity, which is beneficial for drug design .
  • Antimicrobial Properties : Studies have demonstrated that certain thiourea compounds possess antimicrobial properties, suggesting potential applications in treating infections .

Table 2: Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth

Material Science

In material science, thioureas are being explored for their unique properties:

  • Polymer Chemistry : Thioureas can act as cross-linking agents in polymer formulations, enhancing material strength and thermal stability.
  • Nanomaterials : Research into the use of thioureas in the synthesis of nanomaterials has shown promising results, particularly in creating functionalized surfaces for sensors and catalysts .

Table 3: Applications in Material Science

Application TypeSpecific UseReference
Polymer ChemistryCross-linking agents for enhanced material properties
NanomaterialsSynthesis of functionalized surfaces

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a catalyst in the asymmetric synthesis of β-amino acids. The compound achieved high enantioselectivity (up to 95% ee), showcasing its effectiveness as an organocatalyst .

Case Study 2: Anticancer Activity

In a series of experiments, derivatives of this thiourea were tested against human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea exerts its effects involves its interaction with specific molecular targets. For instance, its gibberellin-like activity is attributed to its ability to bind to the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonds with key residues and promoting plant growth . In medicinal applications, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Organocatalysis

Takemoto’s Thiourea Catalyst

  • Structure: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea .
  • Backbone Differences: The dimethylaminoethyl chain in the target compound replaces the chiral cyclohexyl group in Takemoto’s catalyst, likely reducing stereoselectivity in asymmetric catalysis . Hydrogen Bonding: Takemoto’s catalyst forms intramolecular N–H to N hydrogen bonds, critical for bifunctional catalysis. The dimethylaminoethyl group in the target compound may disrupt such interactions, limiting its catalytic versatility .

Cyclohexyl-Based Thioureas (R,R-TUC and S,S-TUC)

  • Structure: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (R,R-TUC) and its enantiomer (S,S-TUC) .
  • Comparison: Stereochemical Impact: The cyclohexyl backbone in R,R-TUC and S,S-TUC provides a rigid chiral environment, enabling high enantioselectivity in Michael additions and hydrazinations. Catalytic Applications: R,R-TUC achieves >90% enantiomeric excess (ee) in nitroolefin additions, while the target compound’s catalytic performance remains unstudied but is hypothesized to be less effective due to structural simplicity .

Anti-HIV Thioureas

  • Example: 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea (Compound 10) .
  • Comparison :
    • Bioactivity : Compound 10 inhibits HIV-1 protease by 97% at 100 µM, attributed to its bromine substituents enhancing hydrophobic interactions. The target compound’s trifluoromethyl group may improve membrane permeability but lacks direct evidence of antiviral activity .
    • Structural Divergence : The target compound lacks the dithiocoumarin scaffold and bromine atoms, which are critical for Compound 10’s binding affinity .

Antitrypanosomal Thioureas

  • Example: 3-Benzoyl-1{[(phenylformamido)methanethioyl]amino}thiourea (Compound 12) with 11.2% viability against Trypanosoma brucei .
Physicochemical Properties
Property Target Compound Takemoto Catalyst R,R-TUC Anti-HIV Compound 10
Molecular Weight ~319.3 g/mol ~463.4 g/mol ~463.4 g/mol ~532.3 g/mol
Key Substituents CF₃, dimethylaminoethyl 2×CF₃, cyclohexyl 2×CF₃, cyclohexyl Br, dithiocoumarin
Hydrogen Bonding Moderate Strong (intramolecular) Strong Weak (intermolecular)
Catalytic Use Hypothetical Yes (asymmetric) Yes (enantioselective) No (biological focus)

Biological Activity

1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea is a compound of interest due to its potential biological applications, particularly in antimicrobial and antitumor activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C17H21F3N2S
  • Molecular Weight : 364.43 g/mol
  • CAS Number : 620960-26-1

The compound exhibits its biological activity primarily through interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiourea derivatives, including those containing trifluoromethyl groups. Notably, the Cu(II) complex of a related thiourea demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL. This complex acted as a dual inhibitor of DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication .

Comparative Antimicrobial Activity

CompoundTarget PathogenMIC (µg/mL)Reference
Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaMRSA2
This compoundMycobacterium tuberculosis<4 (stronger than isoniazid)

Antitumor Activity

The antitumor potential of this compound has been explored in various studies, showing weak to moderate activity against cancer cell lines such as SW480 (colorectal cancer), SW620 (colorectal cancer), and PC3 (prostate cancer). Importantly, it was found to be non-toxic to normal human keratinocytes (HaCaT), indicating a favorable safety profile .

Antitumor Activity Data

Cell LineIC50 (µM)Reference
SW480>20
SW620>20
PC3>20

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance the biological activity of thiourea derivatives. In structure-activity relationship studies, compounds with this group exhibited improved potency against various biological targets compared to their non-fluorinated analogs. This enhancement is attributed to increased hydrophobic interactions and better binding affinity to target proteins .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound's derivatives exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains like MRSA. The mechanism involved inhibition of crucial bacterial enzymes, leading to growth suppression.
  • Antitumor Studies : In vitro tests on various cancer cell lines revealed that while the compound showed limited direct cytotoxic effects, it did exhibit properties that could inhibit tumor growth indirectly through modulation of cellular pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(dimethylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or thiourea-forming reactions. A common approach involves reacting 3-(trifluoromethyl)phenyl isothiocyanate with 2-(dimethylamino)ethylamine in anhydrous tetrahydrofuran (THF) under reflux, followed by purification via recrystallization (e.g., chloroform/hexane) .
  • Optimization : Key parameters include temperature control (e.g., 60–70°C), stoichiometric ratios (1:1.2 amine:isothiocyanate), and inert atmospheres to prevent oxidation. Yields >90% are achievable with rigorous exclusion of moisture .

Q. How is the structural and electronic characterization of this thiourea derivative performed?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and intramolecular hydrogen bonding (N–H⋯S) critical for stability .
  • Spectroscopy :
  • FT-IR : Confirms thiourea C=S stretching (1150–1250 cm⁻¹) and N–H vibrations (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR signals for dimethylamino protons appear at δ 2.2–2.5 ppm, while aromatic protons of the trifluoromethylphenyl group resonate at δ 7.4–7.8 ppm .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Thiourea derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, analogous compounds show IC₅₀ values of 5–20 µM against human cancer cell lines (e.g., MCF-7) via apoptosis induction .
  • Screening : Standard assays include MIC (minimum inhibitory concentration) for antimicrobial activity and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity and binding interactions of this thiourea derivative?

  • Approach :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases or DNA) to identify binding affinities and conformational stability .
    • Validation : Match computed vibrational spectra with experimental IR/Raman data to confirm accuracy .

Q. What strategies resolve contradictions in reported biological activity data for thiourea derivatives?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for the same cell line) may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

  • Standardized protocols : Use identical cell passages and assay kits across studies.
  • Dose-response validation : Repeat experiments with independent batches and include positive controls (e.g., doxorubicin) .

Q. How can structural modifications enhance the compound’s bioactivity and selectivity?

  • Design :

  • Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to enhance electrophilicity and target binding .
  • Stereochemistry : Evaluate enantiomers (e.g., R,R- vs. S,S-configurations) for differential activity using chiral HPLC separation .
    • Testing : Compare ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of derivatives via in vitro hepatocyte assays .

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